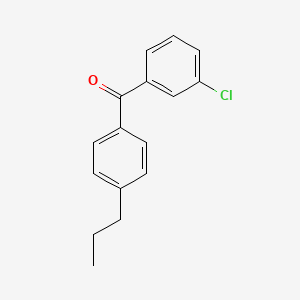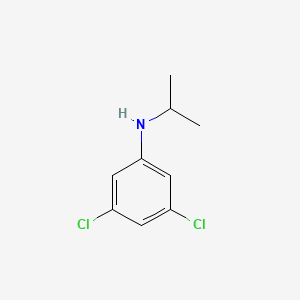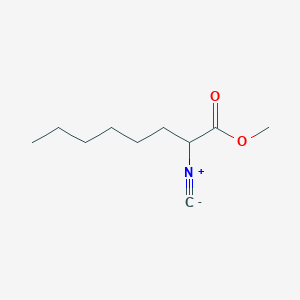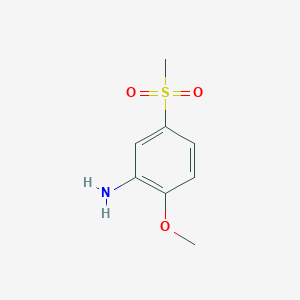
Benzyl methyl(1-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate
Übersicht
Beschreibung
Benzyl methyl(1-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate is a chemical compound . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular formula of Benzyl methyl(1-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate is C20H30N2O2. The molecular weight is 330.5 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Benzyl methyl(1-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate is involved in the preparation of β- and γ-lactams via ring closures of unsaturated carbamoyl radicals derived from 1-carbamoyl-1-methylcyclohexa-2,5-dienes. These processes occur under the influence of radical initiators, showcasing the compound's role in generating significant yields of N-benzyl-azetidin-2-ones and N-benzyl-pyrrolidin-2-ones. The cyclization reactions emphasize the compound's utility in synthesizing complex organic structures, with moderate yields and specific conditions enhancing the reaction outcomes (A. Bella, L. Jackson, J. Walton, 2004).
Potential Pharmacological Applications
The synthesis and study of various carbamate derivatives, including those structurally related to Benzyl methyl(1-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate, have shown antimicrobial activity against different bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents. For instance, certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives exhibit notable antibacterial activity against specific strains, indicating the value of these compounds in pharmacological research and development for addressing microbial resistance (Yahya Nural et al., 2018).
Material Science and Surface Functionalization
The compound's derivatives have been explored for the functionalization of carbon nanotubes (CNTs) in a solvent-free, one-pot process. This involves the 1,3-dipolar cycloaddition of azomethine ylides, highlighting its role in modifying CNT surfaces for potential applications in material science and nanotechnology. Such functionalization processes are crucial for developing advanced materials with tailored properties, demonstrating the compound's applicability beyond purely organic synthesis (M. Paiva et al., 2010).
Safety And Hazards
The safety information for Benzyl methyl(1-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate includes several precautionary statements. It is advised to keep the product container or label at hand if medical advice is needed . The compound should be kept out of reach of children . It is also recommended to read the label before use .
Eigenschaften
IUPAC Name |
benzyl N-methyl-N-[1-(pyrrolidin-1-ylmethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-21(19(23)24-16-18-10-4-2-5-11-18)20(12-6-3-7-13-20)17-22-14-8-9-15-22/h2,4-5,10-11H,3,6-9,12-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGPUKJJBGBCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)C2(CCCCC2)CN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375203 | |
| Record name | Benzyl methyl{1-[(pyrrolidin-1-yl)methyl]cyclohexyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl methyl(1-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate | |
CAS RN |
675602-75-2 | |
| Record name | Carbamic acid, methyl[1-(1-pyrrolidinylmethyl)cyclohexyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl methyl{1-[(pyrrolidin-1-yl)methyl]cyclohexyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597045.png)







